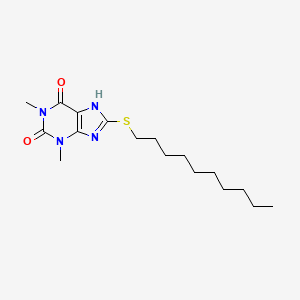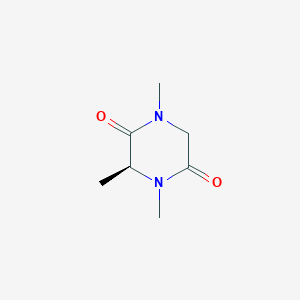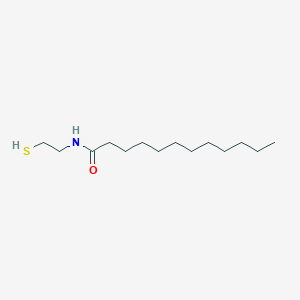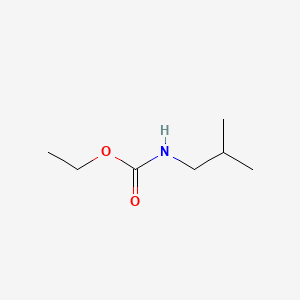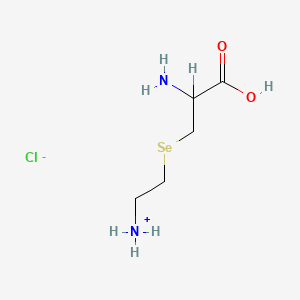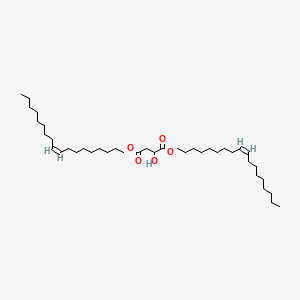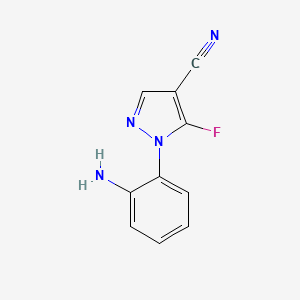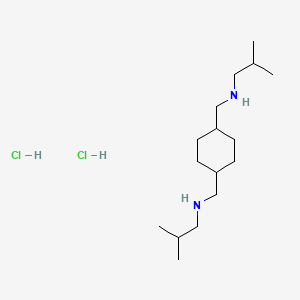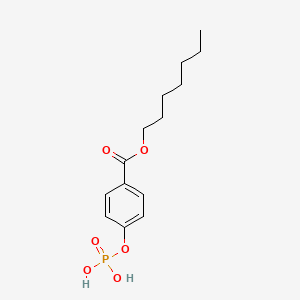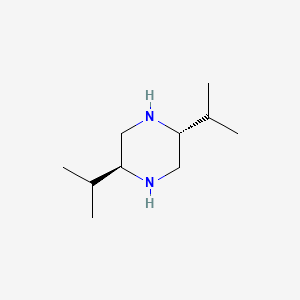
(2R,5S)-2,5-Diisopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-2,5-Diisopropylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and industrial processes. The compound is characterized by the presence of two isopropyl groups attached to the nitrogen atoms in the piperazine ring, giving it unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-2,5-Diisopropylpiperazine typically involves the reaction of piperazine with isopropyl halides under basic conditions. One common method is the alkylation of piperazine with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. Catalytic methods involving transition metal catalysts such as palladium or nickel can also be employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2R,5S)-2,5-Diisopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where the isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced isopropyl groups.
Substitution: Alkylated or arylated piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, (2R,5S)-2,5-Diisopropylpiperazine is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and as a precursor for the synthesis of various heterocyclic compounds.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential use in the treatment of neurological disorders and as an antimicrobial agent. Its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) drugs.
Industry
Industrially, the compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of (2R,5S)-2,5-Diisopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neural signaling pathways.
類似化合物との比較
Similar Compounds
(2R,5S)-2,5-Dimethylpiperazine: Similar in structure but with methyl groups instead of isopropyl groups.
(2R,5S)-2,5-Diethylpiperazine: Similar in structure but with ethyl groups instead of isopropyl groups.
(2R,5S)-2,5-Dibenzylpiperazine: Similar in structure but with benzyl groups instead of isopropyl groups.
Uniqueness
(2R,5S)-2,5-Diisopropylpiperazine is unique due to its specific steric and electronic properties imparted by the isopropyl groups. These properties influence its reactivity and interaction with biological targets, making it distinct from other piperazine derivatives.
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
(2R,5S)-2,5-di(propan-2-yl)piperazine |
InChI |
InChI=1S/C10H22N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10+ |
InChIキー |
DQGHKEGZZQBHHA-AOOOYVTPSA-N |
異性体SMILES |
CC(C)[C@H]1CN[C@@H](CN1)C(C)C |
正規SMILES |
CC(C)C1CNC(CN1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


